molecular formula C19H20N2OS B2517385 3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole CAS No. 339099-71-7

3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2517385
CAS No.: 339099-71-7
M. Wt: 324.44
InChI Key: RRADETMTPKKQPP-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with aromatic groups. This compound is of interest in medicinal chemistry and materials science due to the versatility of the 1,2,4-oxadiazole scaffold, which is known for metabolic stability and diverse bioactivities .

Properties

IUPAC Name

3-(4-tert-butylphenyl)-5-(2-methylsulfanylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-19(2,3)14-11-9-13(10-12-14)17-20-18(22-21-17)15-7-5-6-8-16(15)23-4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRADETMTPKKQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzohydrazide with 2-(methylsulfanyl)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, leading to the formation of corresponding amines.

    Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 1,2,4-oxadiazole derivatives, including 3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole, in anticancer therapies. A study demonstrated that certain oxadiazole compounds exhibited selective inhibition of carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis. Specifically, compounds showed IC50 values in the nanomolar range against cancerous cell lines such as PANC-1 and SK-MEL-2, indicating their potential as effective anticancer agents .

Antiviral Properties

Oxadiazole derivatives have been investigated for their antiviral properties. Notably, some compounds have been identified as non-nucleoside inhibitors of dengue virus polymerase. These compounds demonstrated submicromolar activity against various dengue virus serotypes, suggesting that oxadiazoles could serve as a basis for developing antiviral drugs .

Inhibition of Enzymes

The inhibition of enzymes such as carbonic anhydrases by oxadiazole derivatives has been linked to their therapeutic potential. The selectivity and potency of these compounds in inhibiting specific isoforms of carbonic anhydrases (e.g., hCA IX and hCA II) make them promising candidates for further development into drugs targeting cancer and other diseases .

Structure-Activity Relationship (SAR) Studies

The exploration of structure-activity relationships has been crucial in optimizing the efficacy of oxadiazole derivatives. By modifying substituents on the oxadiazole ring and phenyl groups, researchers have been able to enhance biological activity and selectivity against specific targets. For instance, variations in the methylsulfanyl group have shown significant effects on the anticancer activity of these compounds .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include cyclization processes to form the oxadiazole ring. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Case Study 1: Anticancer Efficacy

A study published in MDPI demonstrated that a series of 1,2,4-oxadiazole derivatives showed significant cytotoxicity against multiple cancer cell lines. The most active compound was further evaluated for its mechanism of action, revealing that it induced apoptosis through mitochondrial pathways .

Case Study 2: Antiviral Activity Against Dengue Virus

Research conducted on a library of oxadiazole derivatives revealed that several compounds exhibited potent antiviral activity against dengue virus clinical isolates. The study emphasized the importance of structural modifications in enhancing antiviral efficacy and reducing cytotoxicity .

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their substituents, emphasizing how variations impact properties:

Compound Name R<sup>3</sup> (Position 3) R<sup>5</sup> (Position 5) Molecular Weight (g/mol) Key Properties/Applications Evidence ID
3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole 4-tert-butylphenyl 2-(methylsulfanyl)phenyl 338.44 High lipophilicity; potential insecticidal
3-(4-chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole 4-chlorophenyl 2-(methylsulfanyl)phenyl 316.78 Antibacterial/antifungal activity
3-(3-chlorophenyl)-5-(2-methanesulfinylphenyl)-1,2,4-oxadiazole 3-chlorophenyl 2-(methylsulfinyl)phenyl 318.78 Enhanced polarity due to sulfoxide group
5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3-(trifluoromethyl)phenyl 4-phenyl-5-(trifluoromethyl)-2-thienyl 455.34 S1P1 receptor agonist; immunomodulatory
2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (BPBD) 4-tert-butylphenyl 4-biphenylyl 354.42 Scintillator dopant; electron transport

Key Observations :

  • Electronic Effects : The methylsulfanyl group (S-Me) is electron-donating, whereas sulfinyl (SO-Me) or sulfonyl groups (e.g., in ) increase polarity, altering solubility and receptor interactions .
  • Steric Bulk : tert-butyl substituents improve thermal stability in materials science applications, as seen in BPBD-based scintillators .

Physicochemical Properties

  • Melting Points: Oxadiazoles with methoxy or polar substituents (e.g., 5i in : 190–192°C) have higher melting points than non-polar tert-butyl derivatives, which likely exhibit lower melting points due to reduced crystallinity .
  • Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) often require harsher conditions, whereas tert-butyl groups may stabilize intermediates, improving yields (e.g., 95% yield for 5n in ) .

Biological Activity

3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves a one-pot reaction method. The general procedure includes the reaction of appropriate phenyl derivatives with thioamide and an oxidizing agent under controlled conditions. This method allows for the efficient formation of the oxadiazole ring structure.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer agent and antimicrobial compound.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A derivative similar to this compound showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines. This indicates a potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
  • Table 1: Cytotoxicity Profile
CompoundCell LineIC50 (µM)Reference
This compoundMCF-70.65
Similar DerivativeA5490.75
Similar DerivativeA3751.50

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens.

  • Case Study 2 : In vitro studies indicated that oxadiazole derivatives possess significant activity against Mycobacterium tuberculosis (Mtb). For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 0.045 µg/mL against Mtb strains .
  • Table 2: Antimicrobial Activity
CompoundPathogenMIC (µg/mL)Reference
This compoundMtb H37Rv0.045
Similar DerivativeE. coli10

The mechanism through which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage . Additionally, their ability to inhibit key enzymes in bacteria contributes to their antimicrobial efficacy.

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